

Application Note: Quantification of Ipflufenoquin Residues by HPLC-MS/MS

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Compound of Interest		
Compound Name:	6,8-Difluoro-2-methylquinolin-4-ol	
Cat. No.:	B1331469	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Ipflufenoquin is a novel broad-spectrum quinoline fungicide used to control various mold diseases on fruits and vegetables.[1] Regulatory bodies and food safety standards necessitate reliable and sensitive analytical methods for the quantification of its residues in environmental and agricultural samples. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely accepted technique for pesticide residue analysis due to its high sensitivity, selectivity, and accuracy.[2][3] This document provides a detailed protocol for the extraction and quantification of ipflufenoquin in soil, adapted from validated enforcement methodologies.

Principle The method involves the extraction of ipflufenoquin from a solid matrix using an acidified acetonitrile/water solution. After centrifugation and filtration, the sample extract is diluted and directly analyzed by an HPLC-MS/MS system. The separation is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source in positive polarity. The use of two specific mass transitions for ipflufenoquin ensures high selectivity and confirmation of the analyte's identity.[4][5][6]

Experimental Protocols Materials and Reagents



- Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Acetic Acid (LC-MS grade).
- Reference Standard: Ipflufenoquin analytical standard.
- Equipment:
 - High-speed centrifuge.
 - Mechanical shaker.
 - Vortex mixer.
 - Analytical balance.
 - Polypropylene centrifuge tubes (50 mL).
 - Syringe filters (0.2 μm or 0.45 μm PTFE).[4]
 - Autosampler vials (2 mL).

Preparation of Solutions

- Extraction Solvent (Acetonitrile:Water:Acetic Acid, 80:20:5, v/v/v): Combine 800 mL of acetonitrile, 200 mL of water, and 50 mL of acetic acid. Mix thoroughly.
- Dilution Solvent (Acetonitrile:Water, 50:50, v/v): Combine 500 mL of acetonitrile and 500 mL of water. Mix well.[4]
- Mobile Phase A (0.1% Acetic Acid in Acetonitrile): Add 1 mL of acetic acid to 1000 mL of acetonitrile.[4][7]
- Mobile Phase B (0.1% Acetic Acid in Water): Add 1 mL of acetic acid to 1000 mL of water.[4]
 [7]
- Standard Stock Solution: Accurately weigh the ipflufenoquin analytical standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 100 μg/mL). Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the stock solution with the dilution solvent (Acetonitrile:Water, 50:50) to create a calibration



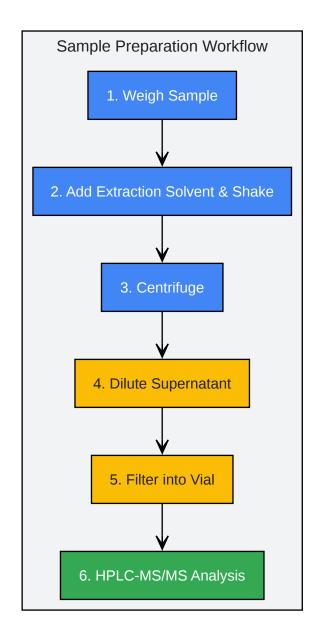
curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).[5]

Sample Preparation Protocol (Soil Matrix)

- Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of the extraction solvent (Acetonitrile:Water:Acetic Acid, 80:20:5).
- Cap the tube and shake vigorously on a mechanical shaker at approximately 200 rpm for 30 minutes.[4]
- Centrifuge the sample for 5 minutes at 3000 rpm to separate the solid and liquid phases.[4]
- Isolate the supernatant (the liquid extract).
- Take a 5 mL aliquot of the supernatant and dilute it to 10 mL with the dilution solvent (Acetonitrile:Water, 50:50).[4]
- Filter the diluted extract through a 0.45-μm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Note: For plant and livestock commodities, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed, which involves an initial extraction with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.





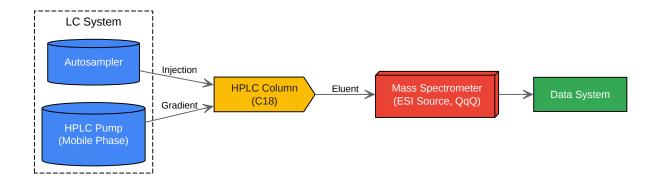
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A generalized workflow for ipflufenoquin residue extraction.

HPLC-MS/MS Instrumental Analysis

The analysis is performed on a system such as a Shimadzu LC-20AD HPLC coupled to a Sciex Triple Quad 6500+ mass spectrometer or equivalent.[4]





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Configuration of the HPLC-MS/MS analytical system.

Data Presentation

Table 1: HPLC Parameters

Parameter	Setting
HPLC System	Shimadzu LC-20AD or equivalent[4]
Column	Phenomenex Kinetex 2.6 μ m C18, 100 Å (3 mm x 100 mm)[4]
Column Temperature	40°C[4]
Mobile Phase A	0.1% Acetic Acid in Acetonitrile[4]
Mobile Phase B	0.1% Acetic Acid in Water[4]
Gradient Program	0.00-0.15 min (30% A), 5.00-5.90 min (95% A), 6.00-7.00 min (30% A)[4]
Flow Rate	0.4 mL/min[2]
Injection Volume	10 μL[4]
Approx. Retention Time	4.1 - 4.6 minutes[4]



Table 2: Mass Spectrometer Parameters for

Ipflufenoguin

Parameter	Setting	
MS System	Sciex Triple Quad 6500+ or equivalent[4]	
Ionization Mode	Electrospray Ionization (ESI), Positive[4]	
Source Temperature	500°C[4]	
IonSpray Voltage	3500 V[5]	
Curtain Gas (CUR)	35[5]	
Collision Gas (CAD)	12 (Medium)[5][7]	
MRM Transition (Quantitation)	m/z 348.1 → 330.1[4][5]	
MRM Transition (Confirmation)	m/z 348.1 → 180.1[4][5]	
Declustering Potential (DP)	50 V[5]	
Collision Energy (CE)	30 V[5]	

Table 3: Method Validation Summary

Parameter	Result	Matrix
Limit of Quantification (LOQ)	0.002 μg/g (ppm)[4]	Soil
0.01 ppm	Crops	
Linearity	Calibration curve with ≥ 7 concentrations[5]	N/A
Accuracy (Mean Recovery)	70-120% at LOQ and 10xLOQ levels	Soil
Precision (RSD)	≤20% at LOQ and 10xLOQ levels[4]	Soil
Specificity	Confirmed by monitoring two ion pair transitions[4][5]	N/A



Conclusion The described HPLC-MS/MS method is suitable for the selective and sensitive quantification of ipflufenoquin residues in complex matrices such as soil. The protocol demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting typical regulatory guidelines for pesticide residue analysis.[4] The use of a confirmatory ion transition provides a high degree of confidence in the analytical results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and environmental monitoring.

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